Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate
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Overview
Description
Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, including methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate, involves a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This method uses enaminonitriles and benzohydrazides in a tandem reaction that involves transamidation, nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . The optimal reaction conditions involve using the reactants in dry toluene under microwave irradiation at 140°C .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of microwave irradiation and eco-friendly reagents makes the process scalable and suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with other reagents to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the triazolopyridine ring.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazolopyridines, while condensation reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new therapeutic agents due to its potential biological activities, such as acting as inhibitors for various enzymes and receptors.
Biological Research: It is used in studies to understand the mechanisms of action of triazolopyridine derivatives and their effects on biological systems.
Industrial Applications: The compound is used in the synthesis of more complex molecules for various industrial applications, including the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, which are involved in various cellular pathways . By inhibiting these enzymes, the compound can modulate biological processes and exert its therapeutic effects.
Comparison with Similar Compounds
Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate can be compared with other similar compounds, such as:
2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine: This compound has a similar structure but with a methyl group instead of a carboxylate group.
1,2,4-Triazolo[1,5-a]pyridine Derivatives: These compounds share the triazolopyridine core structure but differ in their substituents, leading to variations in their biological activities and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-7(13)5-3-2-4-6-10-8(9)11-12(5)6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTXISNQOPMXFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=NC(=NN21)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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